1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
Starting Material: Tetrahydroquinoline derivative.
Reaction: Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Urea Linkage:
Starting Material: Benzoylated tetrahydroquinoline.
Reaction: Reaction with an isocyanate derivative of 2,3-dimethoxyphenyl isocyanate to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Tetrahydroquinoline Core:
Starting Material: Aniline derivative.
Reaction: Cyclization with an appropriate aldehyde under acidic conditions to form the tetrahydroquinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
1-Benzoyl-3-(2,3-dimethoxyphenyl)urea: Lacks the tetrahydroquinoline moiety.
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Lacks the dimethoxyphenyl group.
3-(2,3-Dimethoxyphenyl)-1-phenylurea: Lacks both the tetrahydroquinoline and benzoyl groups.
Uniqueness: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-12-6-11-20(23(22)32-2)27-25(30)26-19-13-14-21-18(16-19)10-7-15-28(21)24(29)17-8-4-3-5-9-17/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSONSGDYAGSZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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